

Application Notes: Tiamulin-d10 HCl for Veterinary Drug Residue Testing

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Compound of Interest

Compound Name: Tiamulin-d10 Hydrochloride

Cat. No.: B15144161

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Introduction

Tiamulin is a pleuromutilin antibiotic used in veterinary medicine to treat various bacterial infections in livestock, particularly swine and poultry.^[1] Regulatory agencies worldwide have established maximum residue limits (MRLs) for tiamulin in animal-derived food products to ensure consumer safety. Accurate and sensitive analytical methods are crucial for monitoring these residues. Tiamulin-d10 HCl, a deuterated stable isotope-labeled internal standard, plays a vital role in achieving high accuracy and precision in the quantification of tiamulin residues by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use compensates for matrix effects and variations in sample preparation and instrument response, leading to more reliable results.

Application: Quantitative Analysis of Tiamulin in Animal Tissues

This application note describes a validated LC-MS/MS method for the determination of tiamulin residues in various animal tissues, including liver, muscle, and kidney, using Tiamulin-d10 HCl as an internal standard. The method is suitable for routine monitoring and regulatory compliance testing.

Data Presentation: Method Performance Characteristics

The following tables summarize the quantitative data from various studies on the analysis of tiamulin in different animal tissues.

Table 1: Linearity of Tiamulin Quantification

Analyte	Matrix	Calibration Range	Correlation Coefficient (r^2)	Reference
Tiamulin	Crucian Carp	5 - 1000 ng/mL	0.9964	[2]
Tiamulin	Pork & Chicken	0.5 - 8.0 ppm	0.9995	[3]
Tiamulin	Animal Source Foods	1xLOD - 25xLOD	> 0.99	[4]
Tiamulin	Medicated Feed	Not Specified	> 0.99	[5]

Table 2: Recovery of Tiamulin from Fortified Samples

Matrix	Fortification Levels	Mean Recovery (%)	Reference
Crucian Carp (Muscle, Liver, Intestine)	Not Specified	80.35 - 108.24	[2]
Pig, Rabbit, Poultry Tissues	0.5, 1.0, and 1.5 x MRL	> 75.0	[1][2]
Pork	0.025, 0.2, 0.4, 0.8 ppm	87.9 - 105.9	[3]
Chicken	0.025, 0.2, 0.4, 0.8 ppm	84.3 - 97.0	[3]
Animal Source Foods	Not Specified	79.2 - 118.5	[4]
Medicated Feed	Not Specified	73.58 - 115.21	[5]

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Tiamulin

Matrix	LOD	LOQ	Reference
Crucian Carp	0.03 µg/kg	0.1 µg/kg	[2]
Pork & Chicken	-	0.025 ppm	[3]
Meat	-	0.002 µg/g	[1]
Animal Source Foods	0.1 - 10 µg/kg	Not Specified	[4]

Experimental Protocols

1. Standard Solution Preparation

- Tiamulin Stock Solution (100 µg/mL): Accurately weigh 10 mg of tiamulin fumarate reference standard and dissolve it in 100 mL of methanol.
- Tiamulin-d10 HCl Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Tiamulin-d10 HCl and dissolve it in 100 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the tiamulin stock solution with an appropriate solvent mixture (e.g., methanol:water, 50:50 v/v) to create calibration standards. Fortify each calibration standard with the Tiamulin-d10 HCl internal standard at a constant concentration (e.g., 100 ng/mL).

2. Sample Preparation and Extraction

This protocol is a general guideline and may require optimization for different tissue types.

- Homogenization: Weigh 2 ± 0.05 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
- Internal Standard Spiking: Add a known amount of Tiamulin-d10 HCl internal standard working solution to each sample.
- Extraction:
 - Add 10 mL of extraction solvent (e.g., acetonitrile with 2% formic acid).

- Vortex for 1 minute to ensure thorough mixing.
- Homogenize using a high-speed homogenizer for 2 minutes.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Supernatant Collection: Carefully transfer the supernatant to a clean tube.

3. Solid-Phase Extraction (SPE) Cleanup

- Column Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of water.
- Sample Loading: Load the extracted supernatant onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 5 mL of water to remove interfering substances.
- Elution: Elute the analytes with 5 mL of methanol into a clean collection tube.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dry residue in 1 mL of the initial mobile phase.

4. LC-MS/MS Analysis

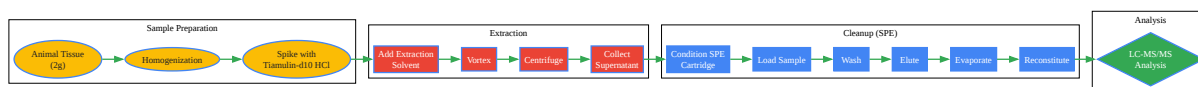
- Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
- Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive electrospray ionization (ESI+).

- Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for tiamulin and one for Tiamulin-d10 HCl.

Table 4: Example MRM Transitions

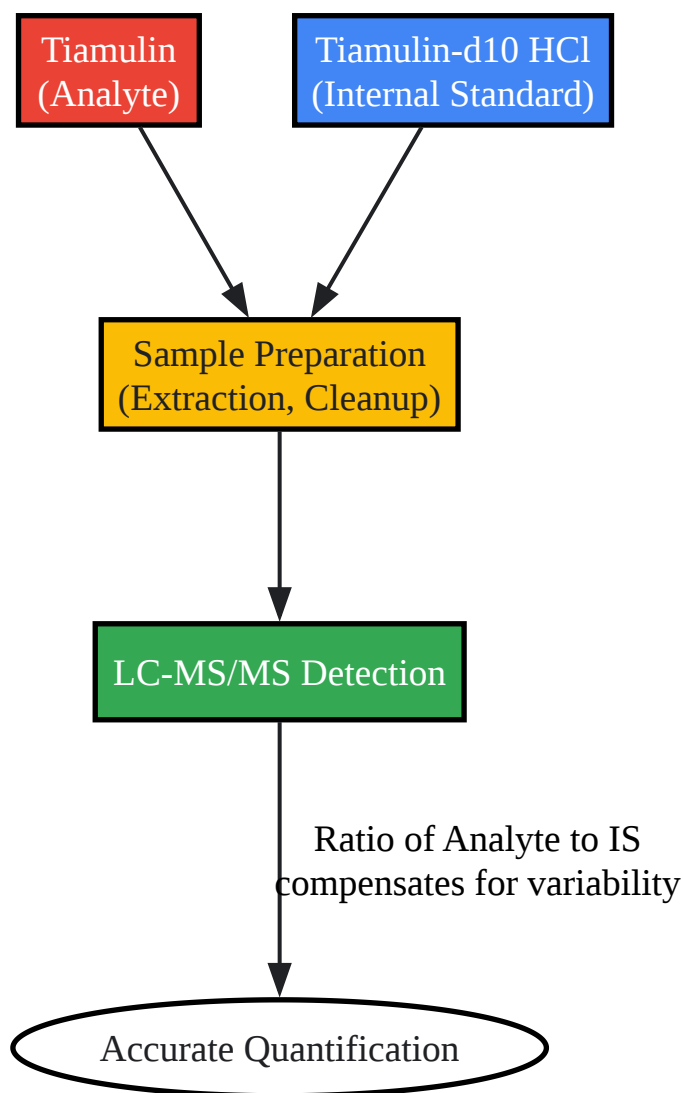
Compound	Precursor Ion (m/z)	Product Ion (m/z)
Tiamulin	494.3	192.1
Tiamulin	494.3	305.2
Tiamulin-d10 HCl	504.4	192.1

Visualizations



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Caption: Workflow for Tiamulin Residue Analysis.



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Caption: Role of Internal Standard in Quantification.

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